molecular formula C12H10Cl2O2 B13572149 3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 131515-55-4

3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B13572149
CAS No.: 131515-55-4
M. Wt: 257.11 g/mol
InChI Key: AMWQJPASQWQZTP-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenyl)bicyclo[111]pentane-1-carboxylic acid is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique structural features, which include a highly strained bicyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichlorophenyl)bicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method for constructing the bicyclo[1.1.1]pentane core is through the photochemical addition of propellane to diacetyl . This reaction can be performed on a large scale, allowing for the production of multigram quantities of the core structure.

For example, a metal-free homolytic aromatic alkylation protocol can be used to introduce the 2,5-dichlorophenyl group onto the bicyclo[1.1.1]pentane core .

Industrial Production Methods

Industrial production methods for 3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid would likely involve optimizing the synthetic routes mentioned above for large-scale production. This could include the use of continuous flow reactors for the photochemical addition step and batch reactors for the subsequent substitution reactions. The goal would be to maximize yield and minimize production costs while ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The 2,5-dichlorophenyl group can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, would depend on the specific reaction being performed.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation reactions might produce carboxylic acids or ketones, while substitution reactions could yield a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: In biological studies, the compound can be used to investigate the effects of strained bicyclic systems on biological activity.

    Medicine: The compound’s potential as a bioisostere for benzene rings makes it a promising candidate for drug development.

    Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid would depend on its specific application. In medicinal chemistry, the compound may act as a bioisostere for benzene rings, mimicking their electronic and steric properties while offering improved solubility and metabolic stability . The molecular targets and pathways involved would vary depending on the specific bioactive derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid include other bicyclo[1.1.1]pentane derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the 2,5-dichlorophenyl group. This group can significantly influence the compound’s chemical and biological properties, making it a valuable tool for various applications. Additionally, the compound’s unique structure and reactivity make it an interesting subject for further research and development.

Properties

CAS No.

131515-55-4

Molecular Formula

C12H10Cl2O2

Molecular Weight

257.11 g/mol

IUPAC Name

3-(2,5-dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C12H10Cl2O2/c13-7-1-2-9(14)8(3-7)11-4-12(5-11,6-11)10(15)16/h1-3H,4-6H2,(H,15,16)

InChI Key

AMWQJPASQWQZTP-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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